N-(4-QUINAZOLINYL)-N-(3,4,5-TRIMETHOXYPHENYL)AMINE
Description
3,4,5-Trimethoxy-N-[(4E)-quinazolin-4(1H)-ylidene]aniline is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of three methoxy groups attached to a benzene ring and a quinazoline moiety linked through an aniline group. Its molecular formula is C17H17N3O3.
Properties
Molecular Formula |
C17H17N3O3 |
|---|---|
Molecular Weight |
311.33g/mol |
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C17H17N3O3/c1-21-14-8-11(9-15(22-2)16(14)23-3)20-17-12-6-4-5-7-13(12)18-10-19-17/h4-10H,1-3H3,(H,18,19,20) |
InChI Key |
DMOVIBQVKSSHCD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC=NC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-QUINAZOLINYL)-N-(3,4,5-TRIMETHOXYPHENYL)AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4,5-trimethoxyaniline with quinazoline derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-[(4E)-quinazolin-4(1H)-ylidene]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline oxides.
Reduction: Reduction reactions can convert the quinazoline moiety into its corresponding reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
3,4,5-Trimethoxy-N-[(4E)-quinazolin-4(1H)-ylidene]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-QUINAZOLINYL)-N-(3,4,5-TRIMETHOXYPHENYL)AMINE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyaniline: A precursor in the synthesis of the target compound.
Quinazoline Derivatives: Compounds with similar quinazoline moieties but different substituents.
Methoxy-substituted Anilines: Compounds with methoxy groups attached to the benzene ring.
Uniqueness
3,4,5-Trimethoxy-N-[(4E)-quinazolin-4(1H)-ylidene]aniline is unique due to its specific combination of methoxy groups and quinazoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
